(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate” is a novel compound that has gained attention among researchers due to its unique properties and potential applications in various fields of research and industry. It has a molecular weight of 274.357 Da .
Synthesis Analysis
This compound is related to the synthesis of topically-active carbonic anhydrase inhibitor MK-0507 . The synthesis involves key intermediates such as (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno [2,3-b]thiopyran-7,7-dioxide .Molecular Structure Analysis
The molecular formula of this compound is C11H14O4S2 . It is related to the structure of (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno [2,3-b]thiopyran-4-ol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 274.357 Da . It is a solid at room temperature .Scientific Research Applications
Photochemical and Photophysical Properties
A study by (Ai, Pang, & Ahn, 2016) explored the photochemical and photophysical properties of a series of "turn-on" fluorescence diarylethenes derived from 2,3-bis(2-methylbenzo[b]thiophen-3-yl)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. This research revealed the effects of substituents on the absorption and emission spectra of these compounds.
Receptor Activation and Transglutaminase Activity
(Berlin et al., 2005) synthesized ethyl (E)-4-[(2,3-dihydro-2,2,4,4-tetramethyl-2H-1-benzo[b]thiopyran-6-yl)-1-propenyl]-2-methylbenzoate and related compounds, investigating their efficacy in activating retinoic acid receptors (RARα, RARβ, and RARγ) and inducing tissue transglutaminase (TGase) activity.
Synthesis and Chemical Transformations
The synthesis and various chemical transformations of related compounds were examined in studies like (Chapman, Clarke, & Manolis, 1972). These studies provide insights into the synthesis pathways and potential applications of these chemicals in different fields.
Electropolymerization and Electrochromic Properties
(Hu et al., 2019) focused on the synthesis of novel asymmetric structure polymers based on carbazole-EDOT and 2, 5–dithienylpyrrole derivatives, exploring their electrochromic properties.
Antibacterial and Inhibitory Activities
The synthesis and antibacterial activity of related compounds were explored by (Kumari et al., 2017), showing significant activity against various bacteria. Also, (Homma et al., 1997) studied 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles for their gastric (H+/K+)-ATPase-inhibitory activity.
Properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S2/c1-10-4-2-3-5-11(10)14(16)19-13-7-9-21(17,18)15-12(13)6-8-20-15/h2-6,8,13H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAXTELFALZOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2CCS(=O)(=O)C3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.